molecular formula C25H24N6S B3704879 N-(2,3-dipyridin-2-ylquinoxalin-6-yl)azepane-1-carbothioamide

N-(2,3-dipyridin-2-ylquinoxalin-6-yl)azepane-1-carbothioamide

Cat. No.: B3704879
M. Wt: 440.6 g/mol
InChI Key: MPSXFTAQJGENLM-UHFFFAOYSA-N
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Description

N-(2,3-dipyridin-2-ylquinoxalin-6-yl)azepane-1-carbothioamide is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a quinoxaline core, which is a bicyclic aromatic system, and an azepane ring, a seven-membered nitrogen-containing ring. The presence of pyridine rings further adds to its chemical complexity and potential for various interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dipyridin-2-ylquinoxalin-6-yl)azepane-1-carbothioamide typically involves multiple steps. One common method is the dearomative ring expansion of nitroarenes. This process is mediated by blue light and occurs at room temperature, transforming a six-membered benzenoid framework into a seven-membered ring system. The reaction involves the conversion of the nitro group into a singlet nitrene, followed by hydrogenolysis to provide the azepane ring .

Another method involves Pd/LA-catalyzed decarboxylation, which enables exclusive [5 + 2] annulation toward N-aryl azepanes. This reaction proceeds smoothly under mild conditions with a broad reaction scope and CO2 as the byproduct .

Industrial Production Methods

Industrial production methods for such complex compounds often rely on scalable synthetic routes that can be optimized for yield and purity. The dearomative ring expansion and Pd/LA-catalyzed decarboxylation methods mentioned above can be adapted for industrial-scale production, provided the reaction conditions are carefully controlled and optimized.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dipyridin-2-ylquinoxalin-6-yl)azepane-1-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.

Scientific Research Applications

N-(2,3-dipyridin-2-ylquinoxalin-6-yl)azepane-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule, with applications in studying enzyme interactions and cellular pathways.

    Medicine: It is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dipyridin-2-ylquinoxalin-6-yl)azepane-1-carbothioamide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The azepane ring may interact with enzymes, inhibiting their activity. The pyridine rings can form coordination complexes with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dipyridin-2-ylquinoxalin-6-yl)azepane-1-carbothioamide is unique due to its combination of a quinoxaline core, azepane ring, and pyridine rings.

Properties

IUPAC Name

N-(2,3-dipyridin-2-ylquinoxalin-6-yl)azepane-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6S/c32-25(31-15-7-1-2-8-16-31)28-18-11-12-19-22(17-18)30-24(21-10-4-6-14-27-21)23(29-19)20-9-3-5-13-26-20/h3-6,9-14,17H,1-2,7-8,15-16H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSXFTAQJGENLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=N4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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